molecular formula C10H8O3 B1233681 4-Formylcinnamic acid CAS No. 23359-08-2

4-Formylcinnamic acid

Cat. No.: B1233681
CAS No.: 23359-08-2
M. Wt: 176.17 g/mol
InChI Key: LBOUHDMYVURTMA-AATRIKPKSA-N
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Description

4-Formylcinnamic acid, also known as (E)-3-(4-formylphenyl)prop-2-enoic acid, is an organic compound with the molecular formula C10H8O3. It is a derivative of cinnamic acid, characterized by the presence of a formyl group (-CHO) attached to the phenyl ring. This compound is predominantly found in its trans configuration and is used as a building block in organic synthesis .

Safety and Hazards

4-Formylcinnamic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Formylcinnamic acid plays a significant role in biochemical reactions, particularly in the synthesis of other bioactive compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is used in the synthesis of (E)-4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-cinnamic acid . The interactions of this compound with these biomolecules are crucial for its function in biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . These effects are mediated through its interaction with cellular components, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby altering the cellular response . These interactions at the molecular level are essential for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s role in these pathways is essential for its biological activity and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its function and efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Formylcinnamic acid can be synthesized through various methods. One common approach involves the Perkin condensation reaction, where 4-formylbenzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate to form this compound . Another method includes the oxidation of 4-formylcinnamyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Perkin condensation reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Formylcinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-formylcinnamic acid involves its interaction with various molecular targets and pathways. Its biological activities are attributed to the presence of the formyl and cinnamic acid moieties, which can interact with enzymes and receptors in the body. For example, its antioxidant activity is due to its ability to donate electrons and neutralize free radicals . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

4-Formylcinnamic acid can be compared with other cinnamic acid derivatives, such as:

    4-Hydroxycinnamic acid: Known for its antioxidant properties.

    4-Methoxycinnamic acid: Used in the synthesis of UV-absorbing compounds.

    4-Nitrocinnamic acid: Exhibits antimicrobial activity.

Uniqueness: this compound is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity compared to other cinnamic acid derivatives .

Properties

IUPAC Name

(E)-3-(4-formylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOUHDMYVURTMA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23359-08-2, 66885-68-5
Record name p-Formylcinnamicacid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023359082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23359-08-2
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Record name p-formylcinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.448
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Record name (2E)-3-(4-formylphenyl)prop-2-enoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key structural difference between the α and β polymorphs of 4-formylcinnamic acid and how does it impact their photoreactivity?

A1: While both polymorphs of this compound display a short axis length consistent with photoreactive cinnamic acid derivatives, the β polymorph exhibits a unique structural feature. [] This polymorph displays disorder in the orientation of the formyl group, as revealed by solid-state ¹³C-NMR and confirmed by Rietveld refinement of powder X-ray diffraction data. [] This structural disorder might influence the packing arrangement of molecules within the crystal lattice and thus affect its photochemical reactivity compared to the α polymorph. Further studies are needed to elucidate the precise impact of this disorder on the photochemical behavior of the β polymorph.

Q2: Why was the structure of the β polymorph of this compound a subject of debate and how was it resolved?

A2: Determining the structure of the β polymorph of this compound was challenging due to the inability to grow crystals suitable for single-crystal X-ray diffraction. [] This limitation led to uncertainties regarding its structural features and their correlation with its photoreactivity. Researchers employed a combination of powder X-ray diffraction data, analyzed using genetic algorithm techniques and Rietveld refinement, alongside high-resolution solid-state ¹³C-NMR, to overcome this obstacle. [] These complementary methods allowed for the successful determination of the β polymorph structure, revealing the disorder in the formyl group orientation. This finding provided crucial insight into the structural properties of the β polymorph and resolved the long-standing debate surrounding its structure.

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